molecular formula C13H10BBrFNO3 B6303839 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid CAS No. 2121513-21-9

5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid

Cat. No.: B6303839
CAS No.: 2121513-21-9
M. Wt: 337.94 g/mol
InChI Key: SKAGFNBENCSPHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid typically involves the following steps:

    Aminocarbonylation: The attachment of the aminocarbonyl group to the phenyl ring.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and aminocarbonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups.

    Reduction: Reduction reactions can modify the bromine or fluorophenyl groups.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols or quinones, while reduction can produce dehalogenated or defluorinated compounds .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid is unique due to the combination of the bromine, fluorophenyl, and boronic acid groups, which confer distinct reactivity and binding characteristics. This makes it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

[3-bromo-5-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BBrFNO3/c15-10-6-8(5-9(7-10)14(19)20)13(18)17-12-3-1-11(16)2-4-12/h1-7,19-20H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAGFNBENCSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BBrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158324
Record name Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-21-9
Record name Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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